molecular formula C12H18N2 B13521220 {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine

{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine

Cat. No.: B13521220
M. Wt: 190.28 g/mol
InChI Key: RBWPPGOYVOHPPC-UHFFFAOYSA-N
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Description

{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine is a compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, which is known for its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between maleic anhydride and aromatic amines can yield intermediates that are further cyclized to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances reaction rates and yields. This method is particularly useful for synthesizing pyrrolidine derivatives due to its ability to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. For instance, docking studies have shown that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, suggesting a potential anticancer mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Compared to these similar compounds, {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine offers unique properties due to the presence of both the pyrrolidine and phenyl groups. This combination enhances its biological activity and allows for greater structural diversity in drug design .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C12H18N2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-4,10,14H,5-9,13H2

InChI Key

RBWPPGOYVOHPPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=CC=C2CN

Origin of Product

United States

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